molecular formula C9H10Cl2F3N B13041702 (S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13041702
M. Wt: 260.08 g/mol
InChI Key: FSJZFDBDDPLTAB-QRPNPIFTSA-N
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Description

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chiral center, a trifluoromethyl group, and a chlorinated aromatic ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with a trifluoromethylating agent to form an intermediate compound.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Amination: The alcohol is converted to the amine through an amination reaction.

    Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride: The enantiomer of the (S)-compound, with different biological activities.

    4-Chloro-2-methylphenyl isocyanate: A related compound with different functional groups and reactivity.

    4-Chloro-2-methylphenol: Another related compound with a hydroxyl group instead of an amine.

Uniqueness

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its chiral nature, trifluoromethyl group, and specific biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m0./s1

InChI Key

FSJZFDBDDPLTAB-QRPNPIFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

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